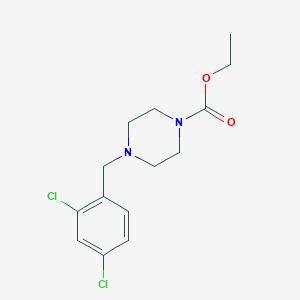![molecular formula C17H18ClNOS B5805229 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. In
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. It has been studied in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a potent inhibitor of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of CHK1 by this compound results in the accumulation of DNA damage and cell cycle arrest, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular processes, including cell proliferation, cell cycle progression, and apoptosis. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has several advantages for lab experiments, including its potent inhibitory effects on CHK1, its ability to induce DNA damage and cell cycle arrest, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide. One area of research could focus on its potential therapeutic applications in the treatment of various types of cancer. Another area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-[(4-chlorobenzyl)thio]acetamide. The final step involves the reaction of this intermediate with phenethylamine to form this compound.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-8-6-15(7-9-16)12-21-13-17(20)19-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRHCWVVKGZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)




![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)

